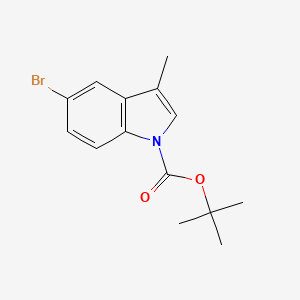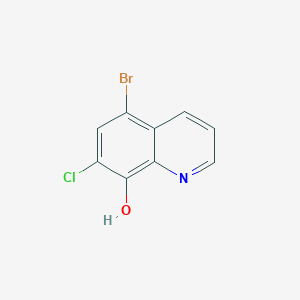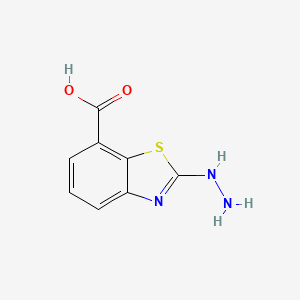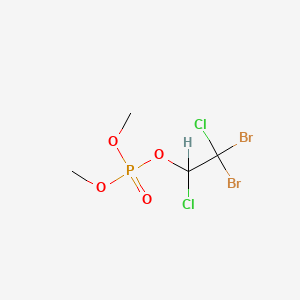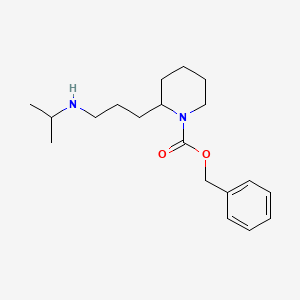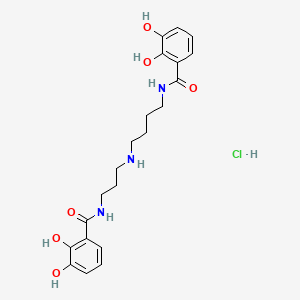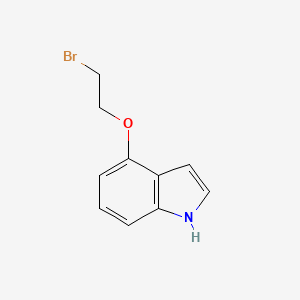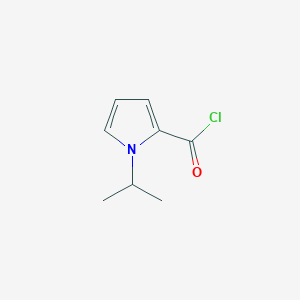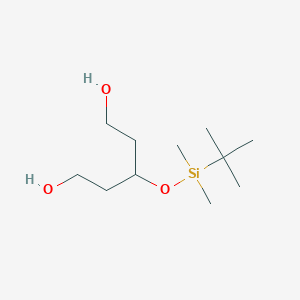
2-(Methoxymethyl)-5-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)-5-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid derivative characterized by the presence of a methoxymethyl group and a trifluoromethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxymethyl)-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxymethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Biology: The compound’s unique functional groups make it a valuable tool for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
3-Methoxy-2-methylbenzoic acid: Contains a methoxy group but lacks the trifluoromethyl group, leading to different applications and mechanisms of action.
α,α,α,2-Tetrafluoro-p-toluic acid: Contains multiple fluorine atoms, which significantly alter its chemical behavior compared to 2-(Methoxymethyl)-5-(trifluoromethyl)benzoic acid.
Uniqueness
The presence of both methoxymethyl and trifluoromethyl groups in this compound imparts unique chemical properties, such as enhanced lipophilicity and reactivity. These features make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H9F3O3 |
|---|---|
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
2-(methoxymethyl)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H9F3O3/c1-16-5-6-2-3-7(10(11,12)13)4-8(6)9(14)15/h2-4H,5H2,1H3,(H,14,15) |
Clave InChI |
UYZBUTIXYQEZNF-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C=C(C=C1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


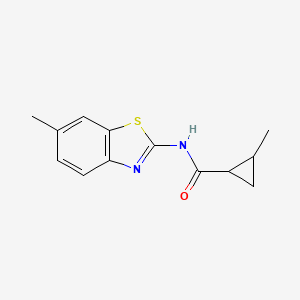
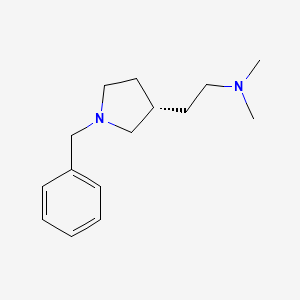
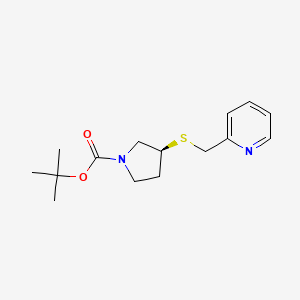
![2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13968737.png)
